
1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate
Overview
Description
1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
The synthesis of 1-tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate azetidine precursor.
Reaction Conditions: The azetidine precursor is reacted with tert-butyl and ethyl groups under controlled conditions to form the desired compound.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. .
Chemical Reactions Analysis
1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Major Products: The major products formed depend on the specific reaction conditions and reagents used
Scientific Research Applications
1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways: These interactions can affect various biochemical pathways, resulting in the desired biological or chemical effects
Comparison with Similar Compounds
1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate can be compared with other similar compounds:
Similar Compounds: Examples include 1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate and 1-Boc-azetidine-3-carboxylic acid methyl ester.
Uniqueness: The presence of both tert-butyl and ethyl groups in the compound provides unique steric and electronic properties, distinguishing it from other azetidine derivatives
Biological Activity
1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate is a chemical compound characterized by its unique azetidine structure, which includes a five-membered ring and two ester functional groups. The molecular formula for this compound is , with a molecular weight of approximately 243.30 g/mol. Its structure contributes to its potential biological activity and applications in medicinal chemistry.
The compound is typically a colorless to light yellow liquid with a specific gravity of about 1.08 and a refractive index of 1.45 at 20°C. Its dicarboxylate functional groups enhance its reactivity, making it a useful intermediate in organic synthesis.
Biological Activity
Research on the biological activity of this compound is still emerging, but preliminary studies suggest several potential interactions with biological targets:
- Enzyme Interaction : Similar azetidine derivatives have shown the ability to interact with enzymes involved in metabolic pathways, indicating that this compound may exhibit similar properties.
- Receptor Binding : There is potential for binding with various receptors, which could influence metabolic processes or cellular signaling pathways.
The unique combination of tert-butyl and ethyl substituents may influence the compound's sterics and electronic properties, potentially affecting its biological interactions. Further studies are needed to elucidate specific mechanisms.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
1-Tert-butyl 3-methyl azetidine-1,3-dicarboxylate | C_{11}H_{19}NO_4 | Lacks ethyl group; simpler structure |
1-Tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate | C_{10}H_{18}N_2O_4 | Contains amino group; potential for different biological activity |
1-Tert-butyl 3-ethyl azetidine-1,3-dicarboxylate | C_{12}H_{21}NO_4 | One less methyl group; different steric hindrance |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate?
The compound is typically synthesized via Boc-protection strategies and nucleophilic substitution. A general procedure involves reacting ethyl 2-oxoacetate with tert-butyl carbamate under basic conditions (e.g., Cs₂CO₃ in DMF at 100°C for 5 hours) to install the tert-butyl and ethyl carboxylate groups . Key intermediates like azetidine rings are formed through cyclization reactions, often monitored by <sup>1</sup>H-NMR for yield calculation (e.g., 56% yield reported in analogous syntheses) .
Q. How can purification and isolation of this compound be optimized?
Column chromatography (silica gel, hexane/ethyl acetate gradients) is standard for isolating azetidine dicarboxylates. For polar byproducts, reverse-phase HPLC with acetonitrile/water gradients improves resolution. Purity validation requires ≥95% by GC or HPLC, with residual solvents quantified via headspace GC-MS .
Q. What spectroscopic techniques are critical for characterizing this compound?
- <sup>1</sup>H/¹³C-NMR : Assigns stereochemistry and confirms substituent positions (e.g., tert-butyl at δ 1.4 ppm, ethyl carboxylate at δ 4.1–4.3 ppm) .
- IR : Validates carbonyl groups (C=O stretches at ~1700–1750 cm⁻¹) .
- HRMS : Confirms molecular weight (e.g., calculated vs. observed m/z within 3 ppm error) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts in azetidine dicarboxylate synthesis?
Factorial design experiments (e.g., varying temperature, base strength, and solvent polarity) identify critical variables. For example, DMF at 100°C with Cs₂CO₃ reduces side reactions compared to weaker bases like K₂CO₃ . Computational tools (e.g., quantum chemical path-searching) predict intermediates and transition states, narrowing optimal conditions .
Q. What computational methods are effective for modeling steric effects in tert-butyl-substituted azetidines?
Q. How should researchers resolve contradictions in reported yields or stereochemical outcomes?
Systematic meta-analysis of reaction parameters (e.g., solvent, catalyst loading) across studies is essential. For example, low yields (e.g., 56% ) may arise from incomplete Boc-deprotection; repeating reactions with internal standards (e.g., mesitylene) ensures accurate quantification. Conflicting stereochemistry claims require X-ray crystallography or NOESY experiments .
Q. What strategies mitigate degradation during long-term storage of azetidine dicarboxylates?
Stability studies under varying temperatures and humidity levels (e.g., 4°C vs. −20°C) identify degradation pathways. Argon-atmosphere storage in amber vials with molecular sieves prevents hydrolysis of ester groups. LC-MS monitors degradation products like free carboxylic acids .
Q. How can automated synthesis platforms improve reproducibility for this compound?
Capsule-based automated systems standardize reagent mixing and reaction times, reducing human error. Real-time monitoring via inline NMR or IR detects intermediates, enabling immediate parameter adjustments (e.g., temperature spikes during exothermic steps) .
Q. Methodological Notes
- Data Validation : Cross-reference NMR shifts with analogous compounds (e.g., piperidine dicarboxylates ) to confirm assignments.
- Contingency Planning : Pre-test reaction scalability (mg to g scale) to identify mixing or heat-transfer limitations early .
- Ethical Reporting : Disclose all reaction failures and optimization attempts to avoid publication bias .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-ethylazetidine-1,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-6-12(9(14)16-5)7-13(8-12)10(15)17-11(2,3)4/h6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHACCRIHIILPJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CN(C1)C(=O)OC(C)(C)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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